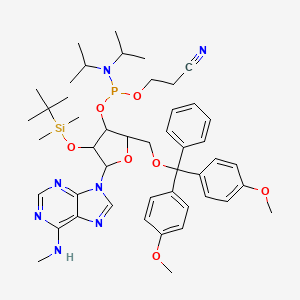

N6-Me-rACEphosphoramidite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-メチル-rACEホスホラミダイトは、N6-メチルアデノシンホスホラミダイトとしても知られており、オリゴヌクレオチド合成に使用される修飾ヌクレオシドです。この化合物は、RNA修飾における役割から、エピジェネティクスおよびRNA生物学の分野で特に重要です。N6-メチルアデノシンは、メッセンジャーRNA(mRNA)で最も豊富な内部修飾であり、遺伝子発現の調節に重要な役割を果たしています。

準備方法

合成経路および反応条件

N6-メチル-rACEホスホラミダイトの合成は、通常、アデノシンのN6位でのメチル化を伴います。一般的な方法の1つは、シリル保護基を使用してアデノシンのヒドロキシル基を保護することから始まります。次に、外環状アミンは、ベンゾイル化またはアセチル化によって保護されます。 重要なステップは、保護されたアデノシンとメチルアミンを反応させて、N6位にメチル基を導入するBOP媒介のS_NAr反応です .

工業生産方法

工業的な設定では、N6-メチル-rACEホスホラミダイトの合成は、高収率と純度を確保するために、しばしば自動化されます。このプロセスには、オリゴヌクレオチドにホスホラミダイトを効率的に組み込むことができる自動オリゴヌクレオチド合成装置の使用が含まれます。 ホスホラミダイトは、通常、安定性を維持するために冷蔵状態で保管されます .

化学反応の分析

反応の種類

N6-メチル-rACEホスホラミダイトは、以下を含むさまざまな化学反応を受けます。

置換反応: 他の官能基との水素原子の置換。

酸化還元反応: あまり一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、N6-メチルアデノシンであり、これはさらに修飾されて、研究および治療用途で使用されるさまざまなオリゴヌクレオチドを生成できます .

科学研究への応用

N6-メチル-rACEホスホラミダイトは、科学研究で幅広い用途があります。

科学的研究の応用

N6-Me-rACEphosphoramidite has a wide range of applications in scientific research:

作用機序

N6-メチル-rACEホスホラミダイトは、RNA中のアデノシンのN6位にメチル基を導入することにより効果を発揮します。この修飾は、修飾されたRNAの安定性、スプライシング、翻訳に影響を与えます。 メチル基は、ヌクレオ塩基の疎水性、スタッキング特性、水素結合を変更し、RNAの構造と機能の変化につながる可能性があります .

類似の化合物との比較

類似の化合物

N6-メチル-A-CEホスホラミダイト: N6-メチル-rACEホスホラミダイトに似ていますが、異なる種類のRNA修飾に使用されます.

O6-メチル-dG-CEホスホラミダイト: DNA合成に使用される別のメチル化ヌクレオシド.

O4-メチル-dT-CEホスホラミダイト: チミジンにメチル基を導入するために使用されます.

独自性

N6-メチル-rACEホスホラミダイトは、RNA修飾における特定の役割とそのmRNAにおける広範な存在により、ユニークです。 メチル化による遺伝子発現を調節する能力は、基礎研究と治療用途の両方において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

N6-Methyl-A-CE Phosphoramidite: Similar to N6-Me-rACEphosphoramidite but used for different types of RNA modifications.

O6-Me-dG-CE Phosphoramidite: Another methylated nucleoside used in DNA synthesis.

O4-Me-dT-CE Phosphoramidite: Used for introducing methyl groups into thymidine.

Uniqueness

This compound is unique due to its specific role in RNA modifications and its widespread presence in mRNA. Its ability to regulate gene expression through methylation makes it a valuable tool in both basic research and therapeutic applications .

特性

分子式 |

C47H64N7O7PSi |

|---|---|

分子量 |

898.1 g/mol |

IUPAC名 |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51) |

InChIキー |

GPLFLRPEMRRWIR-UHFFFAOYSA-N |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)

![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)